molecular formula C17H28N2O B12672962 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative CAS No. 93941-64-1

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative

Cat. No.: B12672962
CAS No.: 93941-64-1
M. Wt: 276.4 g/mol
InChI Key: TUZKNMIWXJGDAP-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a cyclo-aliphatic diamine primarily used as an epoxy curing agent. This compound is a mixture of cis and trans isomers and is known for its application in various industrial processes, particularly in the production of epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative typically involves the reaction of isophorone diamine with o-hydroxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative involves its interaction with epoxy groups in resins, leading to the formation of cross-linked networks. This cross-linking enhances the mechanical properties and thermal stability of the resulting materials. The compound’s molecular targets include the epoxy groups in resins, and the pathways involved include nucleophilic addition and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is unique due to its specific structure, which imparts distinct properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials .

Biological Activity

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a chemical compound with potential applications in various fields, including pharmaceuticals and industrial chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in applications. This article reviews the available literature on its biological properties, including toxicity, genotoxicity, and potential therapeutic effects.

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 2855-13-2

Acute Toxicity

The acute toxicity of 5-Amino-1,3,3-trimethylcyclohexanemethylamine has been evaluated in animal studies:

  • Oral LD50 : Approximately 1,030 mg/kg in male rats, indicating moderate toxicity .
  • Dermal and Inhalation Studies : Low acute dermal toxicity was observed; however, inhalation studies indicated respiratory difficulties at higher concentrations .

Skin Sensitization

Studies have shown that the compound can cause skin sensitization. In guinea pig maximization tests (GPMT), positive reactions were reported at various concentrations .

Genotoxicity

The compound has been assessed for genotoxic potential:

  • In Vitro Tests : Negative results in bacterial mutation assays and mammalian chromosome aberration tests suggest that it is not mutagenic or clastogenic .
  • In Vivo Tests : No evidence of mutagenicity was observed in mouse micronucleus tests .

Reproductive and Developmental Toxicity

Animal studies indicated no significant reproductive or developmental toxicity at doses up to 250 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was established at 50 mg/kg/day .

The biological activity of the compound may be linked to its structural features that allow interaction with biological targets. The presence of amino groups suggests potential interactions with neurotransmitter systems or other biochemical pathways.

Case Studies and Research Findings

Environmental Impact

The environmental assessment indicates that the compound is rapidly photodegradable and poses low risk to aquatic organisms based on calculated PNEC (Predicted No Effect Concentration) values .

Summary Table of Biological Activity

PropertyResult/Observation
Oral LD501,030 mg/kg (rats)
Skin SensitizationPositive in GPMT
GenotoxicityNegative in multiple assays
Reproductive ToxicityNOAEL at 50 mg/kg/day
Neuroprotective PotentialSuggested by related compounds
Antimicrobial ActivityPotential based on structural similarities

Properties

CAS No.

93941-64-1

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

2-[[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]methyl]phenol

InChI

InChI=1S/C17H28N2O/c1-16(2)8-14(18)9-17(3,11-16)12-19-10-13-6-4-5-7-15(13)20/h4-7,14,19-20H,8-12,18H2,1-3H3

InChI Key

TUZKNMIWXJGDAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNCC2=CC=CC=C2O)N)C

Origin of Product

United States

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